molecular formula C21H26ClN3O B2365028 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 329080-26-4

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B2365028
CAS No.: 329080-26-4
M. Wt: 371.91
InChI Key: QPQWEAQWUYNFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide is a synthetic compound based on a N-phenylacetamide scaffold and is of significant interest in medicinal chemistry research. This structural class, particularly molecules incorporating a phenylpiperazine moiety, is extensively investigated for its potential interaction with the central nervous system (CNS) . Structural analogs of this compound have demonstrated potent activity in established preclinical models of epilepsy, specifically the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model, which is used to study therapy-resistant forms of epilepsy . The mechanism of action for related anticonvulsant phenylacetamides has been linked to modulation of neuronal voltage-sensitive sodium channels, suggesting a potential avenue for researching new pathways for seizure control . Beyond anticonvulsant applications, the piperazine core is a privileged structure in drug discovery, with derivatives showing a broad spectrum of bio-medicinal applications, including antibacterial, anti-inflammatory, and anticancer activities . This makes this compound a versatile chemical tool for researchers exploring new chemical entities and investigating complex biological targets, particularly within neuroscience. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-16(2)17-6-8-19(9-7-17)23-21(26)15-24-10-12-25(13-11-24)20-5-3-4-18(22)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQWEAQWUYNFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing various physiological functions such as mood, cognition, and the cardiovascular system.

Mode of Action

The compound interacts with its targets by binding to these receptors. The affinity data shows that it has a Ki value of 1.94nM for the 5-HT2A receptor and 12nM for the Alpha-1A adrenergic receptor, indicating a high binding affinity and suggesting that the compound may act as an agonist or antagonist at these receptors.

Biological Activity

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN2OC_{19}H_{22}ClN_2O, with a molar mass of approximately 324.84 g/mol. The compound features a piperazine ring substituted with a 3-chlorophenyl group and an acetamide moiety, which are crucial for its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of piperazine compounds, including those with similar structures to this compound, exhibit anticonvulsant properties. A study by Kamiński et al. synthesized various N-phenyl-piperazine derivatives and evaluated their anticonvulsant activity in animal models. The compounds demonstrated varying degrees of efficacy, with some showing significant protective effects against seizures induced by maximal electroshock (MES) tests .

CompoundActivity LevelLipophilicity (ClogP)Time to Efficacy
Compound AHigh3.54 hours
Compound BModerate2.00.5 hours
Compound CLow1.0Not effective

Inhibitory Effects on Osteoclastogenesis

Another area of interest is the compound's potential role in inhibiting osteoclastogenesis, which is crucial for bone resorption processes. A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide, demonstrated strong inhibitory effects on osteoclast formation and function, suggesting that similar piperazine derivatives may possess analogous properties .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine ring and the acetamide moiety significantly influence the biological activity of these compounds. For instance:

  • Substituents on the piperazine ring : The presence of halogen atoms (like chlorine) enhances lipophilicity and may improve blood-brain barrier penetration.
  • Acetamide modifications : Altering the phenyl substituent on the acetamide can affect binding affinity to target receptors involved in seizure activity.

Case Studies

  • Anticonvulsant Efficacy : In a study involving various piperazine derivatives, it was found that compounds with higher lipophilicity exhibited better anticonvulsant activity due to their increased affinity for central nervous system tissues .
  • Bone Resorption Inhibition : The compound N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide was shown to prevent osteoclast maturation and function in vitro, indicating potential therapeutic applications in treating osteolytic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of the target compound and its analogs:

Compound Name Substituent on Piperazine Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target: 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide 3-Chlorophenyl 4-Isopropylphenyl C21H25ClN3O 374.90* Not reported
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-Chlorophenyl 3-Trifluoromethylphenyl C19H18ClF3N3O 408.82 282–283
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-Chlorophenyl 4-Chloro-3-nitrophenyl C18H17Cl2N4O3 409.27 Not reported
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl C18H18ClFN3O 347.81 Not reported
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-Chlorophenyl 4-p-Tolylthiazol-2-yl C22H22ClN4OS 426.96 282–283

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : The target compound’s 3-chlorophenyl group distinguishes it from analogs with 2-chlorophenyl (e.g., compound in ) or 4-chlorophenyl (e.g., compound 14 in ) substitutions. Chlorine position affects receptor binding; for example, 3-chlorophenyl analogs may exhibit enhanced affinity for serotonin or dopamine receptors compared to 2- or 4-substituted derivatives .
  • Acetamide Modifications : The 4-isopropylphenyl group in the target compound introduces steric bulk compared to smaller substituents like 4-fluorophenyl or electron-withdrawing groups like trifluoromethyl . This may influence solubility and membrane permeability.
  • Melting Points : Higher melting points (e.g., 282–283°C in ) correlate with crystalline stability, often seen in compounds with planar aromatic systems or hydrogen-bonding groups.

Pharmacological Activities

Anticonvulsant Activity
  • Compound 8 () : N-(3-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide showed anticonvulsant activity in rodent models, likely via modulation of GABAergic or serotonergic pathways .
Antimicrobial Activity
  • Compounds 47–50 () : Acetamide derivatives with benzo[d]thiazole sulfonyl groups demonstrated activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The target compound’s isopropyl group may reduce polarity, affecting membrane interaction compared to sulfonyl-containing analogs.
Enzyme Inhibition
  • Compound 14 (): Thiazole-containing acetamide derivatives exhibited matrix metalloproteinase (MMP) inhibition, critical in inflammation and cancer metastasis .

Preparation Methods

Formation of 1-(3-Chlorophenyl)piperazine

  • Charge a 3-neck flask with piperazine (1.2 eq, 0.5 mol), 1-chloro-3-bromobenzene (1 eq), and K₂CO₃ (2 eq) in DMF (800 mL).
  • Heat to 80°C under N₂ for 12 h with mechanical stirring.
  • Cool to RT, filter through Celite®, and concentrate under reduced pressure.
  • Purify via flash chromatography (EtOAc/hexane 1:4) to obtain white crystals (72% yield, m.p. 108–110°C).

Synthesis of 2-Chloro-N-(4-isopropylphenyl)acetamide

  • Dissolve 4-isopropylaniline (1 eq, 0.3 mol) in anhydrous CH₂Cl₂ (500 mL) at 0°C.
  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 min, followed by Et₃N (1.5 eq).
  • Stir at RT for 2 h, wash with 5% HCl (2 × 200 mL), dry over Na₂SO₄, and evaporate.
  • Recrystallize from ethanol/water (4:1) to yield colorless needles (85%, m.p. 92–94°C).

Final Coupling Reaction

  • Combine 1-(3-chlorophenyl)piperazine (1 eq, 0.2 mol), 2-chloro-N-(4-isopropylphenyl)acetamide (1 eq), and KI (0.1 eq) in acetonitrile (600 mL).
  • Reflux at 85°C for 14 h under N₂.
  • Cool to 50°C, filter, and concentrate to 1/3 volume.
  • Precipitate product by adding ice-cold H₂O (1 L), filter, and dry under vacuum.
  • Purify via recrystallization (ethanol/toluene 3:1) to obtain off-white powder (78%, m.p. 158–160°C).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Reducing reaction times from 14 h to 45 min using microwave irradiation (150°C, 300 W) in DMF, achieving 82% yield with comparable purity.

Green Chemistry Optimization

  • Catalyst : Sulphamic acid (5 mol%) in ethanol/water (9:1) at 70°C for 8 h (89% yield).
  • Solvent Recovery : Distillation reclaims >80% acetonitrile, reducing waste.

Table 2: Comparative Analysis of Synthetic Methods

Method Time (h) Yield (%) Purity (%) E-Factor
Conventional 14 78 98.5 18.7
Microwave 0.75 82 97.8 15.2
Green (Sulphamic) 8 89 99.1 9.4

Critical Process Parameters

Temperature Control

Exceeding 90°C during coupling promotes decomposition (≤5% by HPLC), while temperatures <70°C result in incomplete conversion (45% yield).

Stoichiometric Ratios

Molar excess of piperazine derivative (>1.2 eq) leads to di-alkylated impurities (up to 12% by LC-MS). Optimal ratio: 1:1.05.

Purification Challenges

  • Byproducts : Unreacted 2-chloroacetamide (3–7%) removed via activated charcoal treatment (5% w/v, 60°C, 1 h).
  • Polymorphism : Two crystalline forms identified (Form I: m.p. 158°C; Form II: m.p. 162°C) with identical bioactivity.

Industrial Scale-Up Considerations

  • Batch vs Flow : Continuous flow reactors reduce processing time by 40% but require precise residence time control (τ = 8.5 min).
  • Cost Analysis : Green methods lower production costs by 32% compared to conventional routes (Table 3).

Table 3: Economic Comparison per Kilogram

Expense Conventional (USD) Green Method (USD)
Raw Materials 1,450 1,320
Solvent Recovery 180 75
Energy 210 150
Waste Treatment 90 35
Total 1,930 1,580

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and purification methods for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or amide coupling under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) to enhance reactivity. Purification employs column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane). Yield optimization requires controlled temperature (70–90°C) and anhydrous conditions .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms piperazine ring protons (δ 2.8–3.9 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS (m/z ~415–420 [M+H]⁺) validates molecular weight .
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
  • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) rodent models .
    • Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., carbamazepine for anticonvulsant activity) .

Advanced Research Questions

Q. What mechanistic hypotheses explain its interaction with biological targets?

  • Proposed Pathways :

  • Serotonin Receptor Modulation : Structural analogs bind 5-HT₁A/₂A receptors (Ki ~10–100 nM), suggesting similar activity .
  • Kinase Inhibition : Molecular docking predicts ATP-binding site interactions in EGFR (ΔG ~-9.5 kcal/mol) .
    • Validation : Radioligand binding assays and Western blotting for phosphorylated kinases .

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Case Study :

  • Compound 8 () : High 5-HT₁A affinity (Ki = 15 nM) vs. Compound 47 () : Weak activity (MIC >100 µg/mL).
  • Resolution : SAR analysis shows chloro-substitution at the phenyl ring enhances receptor binding, while sulfonyl groups reduce membrane permeability .
    • Approach : Use QSAR models to predict logP and polar surface area for bioavailability adjustments .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

  • Key Modifications :

  • Piperazine Substituents : 4-Fluorophenyl groups improve CNS penetration (logBB >0.3) vs. nitro groups, which increase toxicity .
  • Acetamide Linker : Methylation at the α-position reduces metabolic degradation (t₁/₂ increased from 2.1 to 5.7 hrs) .
    • Experimental Design : Parallel synthesis of derivatives with varying substituents (e.g., -OCH₃, -CF₃) followed by in vitro/in vivo profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.